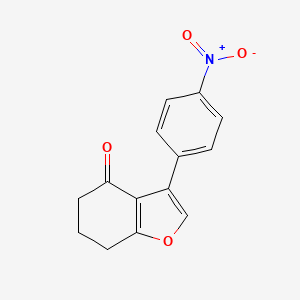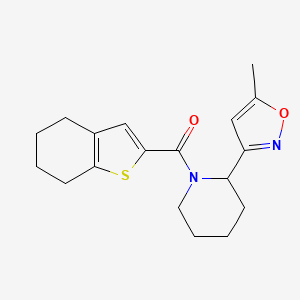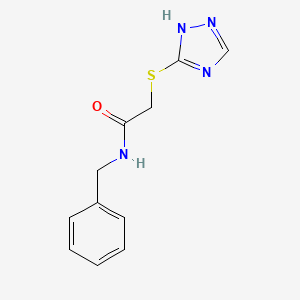
ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is a compound that has been studied in the field of chemistry for its unique properties and structure. It belongs to a class of compounds known as indole derivatives, which are of significant interest due to their diverse chemical and biological activities.
Synthesis Analysis
The synthesis of related indole derivatives often involves complex reactions. For instance, Yeong et al. (2018) studied the synthesis of a similar compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, highlighting the intricacies involved in the synthesis of such compounds, including the importance of crystal structure in determining their properties (Yeong et al., 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical behavior. For example, Errossafi et al. (2015) analyzed the crystal structure of a closely related molecule, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, providing insights into the planarity of the indole ring and its perpendicular orientation to other groups, which influences its reactivity (Errossafi et al., 2015).
Chemical Reactions and Properties
Indole derivatives exhibit a range of chemical reactions due to their complex structure. Li et al. (2013) synthesized a compound with a structure containing nitro, indole, and carboxylate groups, similar to ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate. Their study provided insights into the types of reactions these compounds can undergo and their potential chemical properties (Li et al., 2013).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular arrangement. The research by Yeong et al. (2018) demonstrates how the crystal packing and hydrogen bonding in similar compounds can affect their physical properties (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of indole derivatives like ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate are influenced by their functional groups. Studies like that of Errossafi et al. (2015) provide a deeper understanding of how different substituents on the indole ring, such as nitro groups, can influence the overall chemical behavior of these compounds (Errossafi et al., 2015).
Propriétés
IUPAC Name |
ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-4-20-9-6-10-8(3)12(14(17)21-5-2)15-13(10)11(7-9)16(18)19/h6-7,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADXYYWSLWLDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5665718.png)
![2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1,3-benzoxazole](/img/structure/B5665727.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5665733.png)
![N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5665734.png)

![N-[4-(methylthio)benzyl]-N-propyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665746.png)


![N'-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5665769.png)
![N~1~,N~1~-dimethyl-N~3~-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,3-piperidinedicarboxamide](/img/structure/B5665778.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5665784.png)
![4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5665788.png)
![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)